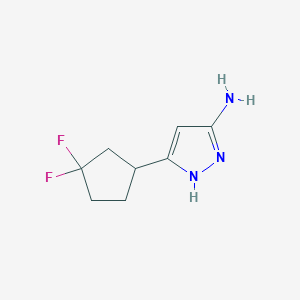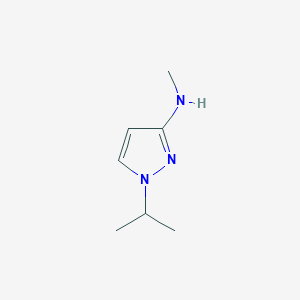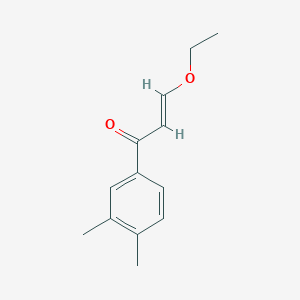
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 3,3-difluorocyclopentylmethanol from cyclopentanecarboxylic acid, 3,3-difluoro-, ethyl ester. This intermediate is then subjected to further reactions to introduce the pyrazole ring and the amine group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups to the pyrazole ring.
Applications De Recherche Scientifique
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mécanisme D'action
The mechanism of action of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Difluorocyclopentyl)methanol: This compound shares the difluorocyclopentyl group but lacks the pyrazole ring, making it less versatile in certain applications.
®-(3,3-difluorocyclopentyl)methanol: A chiral version of the difluorocyclopentyl group, used in different contexts.
Uniqueness
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is unique due to the combination of the difluorocyclopentyl group and the pyrazole ring. This combination provides distinct chemical properties and reactivity, making it valuable for a wide range of scientific research applications.
Propriétés
Formule moléculaire |
C8H11F2N3 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
5-(3,3-difluorocyclopentyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)2-1-5(4-8)6-3-7(11)13-12-6/h3,5H,1-2,4H2,(H3,11,12,13) |
Clé InChI |
MJSUEQLBGDKWPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C2=CC(=NN2)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)


![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)






